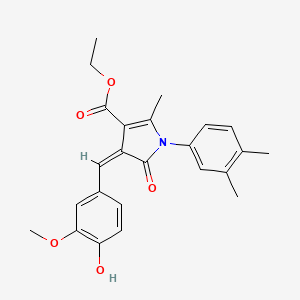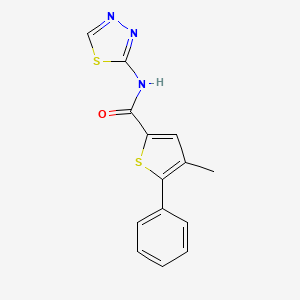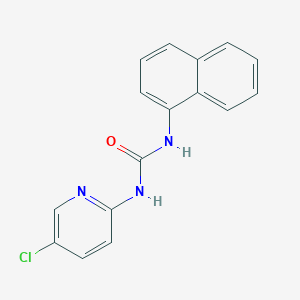
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as BPP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in several neurological and psychiatric disorders.
Mécanisme D'action
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical dopaminergic pathways in the brain. By blocking the dopamine D3 receptor, 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide reduces the activity of these pathways, which are involved in the regulation of reward, motivation, and cognition. This mechanism of action has been implicated in the potential therapeutic effects of 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in neurological and psychiatric disorders.
Biochemical and physiological effects:
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of dopamine in the mesolimbic and mesocortical pathways, which are involved in reward and motivation. 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has also been shown to reduce the expression of the dopamine D3 receptor in these pathways, which may contribute to its therapeutic effects in neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has several advantages and limitations for lab experiments. Its high affinity and selectivity for the dopamine D3 receptor make it a useful tool for studying the role of this receptor in neurological and psychiatric disorders. However, its potency and selectivity may also limit its usefulness in some experiments. Additionally, 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. One area of research is the development of new treatments for neurological and psychiatric disorders based on 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide's mechanism of action. Another area of research is the study of the dopamine D3 receptor and its role in other physiological processes. Finally, more research is needed to fully understand the properties and potential applications of 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, including its pharmacokinetics, toxicity, and potential side effects.
Méthodes De Synthèse
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide can be synthesized using a multistep process that involves the reaction of 4-bromophenol with 1-isopropyl-4-piperidone to form 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide. This intermediate is then treated with propionyl chloride and triethylamine to yield 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. The synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been studied extensively for its potential applications in various scientific fields. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in several neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been used as a tool to study the role of the dopamine D3 receptor in these disorders and to develop new treatments for them.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-12(2)20-10-8-15(9-11-20)19-17(21)13(3)22-16-6-4-14(18)5-7-16/h4-7,12-13,15H,8-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXFXTUXFQOXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C(C)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5207896.png)
![ethyl 4-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207897.png)



![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5207917.png)
![5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B5207923.png)

![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5207936.png)
![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5207942.png)

![N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5207954.png)
![N-(2-methoxyethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5207970.png)
![2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5207992.png)